Cas no 1590409-79-2 (4-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine)
![4-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine structure](https://ja.kuujia.com/scimg/cas/1590409-79-2x500.png)
4-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine 化学的及び物理的性質
名前と識別子
-
- 4-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
-
- インチ: 1S/C8H7IN2O/c1-12-8-7-5(2-3-10-7)6(9)4-11-8/h2-4,10H,1H3
- InChIKey: VYWAUEAZRUXLOD-UHFFFAOYSA-N
- ほほえんだ: IC1=CN=C(C2=C1C=CN2)OC
計算された属性
- せいみつぶんしりょう: 273.96031g/mol
- どういたいしつりょう: 273.96031g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 167
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.9
- 疎水性パラメータ計算基準値(XlogP): 1.9
4-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029198102-1g |
4-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine |
1590409-79-2 | 95% | 1g |
787.64 USD | 2021-06-01 | |
Chemenu | CM506831-1g |
4-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine |
1590409-79-2 | 97% | 1g |
$806 | 2023-01-19 |
4-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine 関連文献
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
7. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
4-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridineに関する追加情報
Introduction to 4-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine (CAS No. 1590409-79-2)
4-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine, identified by its CAS number 1590409-79-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrrolopyridine class, a scaffold that is widely recognized for its versatility in drug discovery due to its ability to interact with various biological targets. The presence of both an iodine substituent at the 4-position and a methoxy group at the 7-position introduces unique reactivity and functional properties, making it a valuable intermediate in synthetic chemistry and a potential building block for novel therapeutic agents.
The 1H-pyrrolo[2,3-c]pyridine core structure is a fused bicyclic system consisting of a pyrrole ring and a pyridine ring. This arrangement provides a rigid framework that can be modulated through functionalization at specific positions to achieve desired pharmacological effects. The iodo group at the 4-position serves as a versatile handle for further chemical transformations, such as cross-coupling reactions, which are commonly employed in the synthesis of complex organic molecules. Additionally, the methoxy group at the 7-position can influence the electronic properties of the molecule and may contribute to its binding affinity towards biological targets.
In recent years, there has been a surge in research focused on developing new therapeutic strategies targeting central nervous system (CNS) disorders, cancer, and inflammatory diseases. The pyrrolopyridine scaffold has been extensively explored for its potential as an active pharmaceutical ingredient (API) due to its ability to modulate key signaling pathways involved in these conditions. For instance, studies have demonstrated that derivatives of 1H-pyrrolo[2,3-c]pyridine can interact with receptors and enzymes such as tyrosine kinases, which are implicated in cancer progression.
One of the most compelling aspects of 4-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine is its utility as a key intermediate in the synthesis of more complex molecules. The iodine atom at the 4-position allows for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are widely used in medicinal chemistry to construct biaryl systems. These types of reactions are particularly valuable for generating diverse libraries of compounds with enhanced pharmacological properties. Furthermore, the methoxy group can be further functionalized through oxidation or reduction reactions, providing additional opportunities for structural diversification.
Recent advancements in computational chemistry have also highlighted the importance of 4-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine as a scaffold for drug design. Molecular modeling studies have shown that this compound can effectively bind to various protein targets by leveraging its rigid structure and functional groups. For example, virtual screening campaigns have identified derivatives of this scaffold that exhibit inhibitory activity against enzymes involved in inflammation and pain signaling. These findings underscore the potential of 1H-pyrrolo[2,3-c]pyridine derivatives as lead compounds for next-generation therapeutics.
The synthesis of 4-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic transformations starting from commercially available precursors. Common synthetic routes include cyclization reactions followed by halogenation and methylation steps to introduce the desired substituents. The use of transition metal catalysts, such as palladium and copper complexes, often facilitates these transformations under mild conditions. This makes the synthesis both efficient and scalable, which is crucial for pharmaceutical applications where large quantities of high-quality material are required.
The pharmacological profile of 4-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine has been investigated in several preclinical studies. Initial assays have revealed that this compound exhibits moderate binding affinity towards certain protein targets, suggesting its potential as a starting point for structure-based drug design. Additionally, preliminary toxicity studies have shown that it is well-tolerated at moderate doses, indicating its safety profile warrants further exploration. These early findings are encouraging and have spurred interest among academic researchers and pharmaceutical companies looking to develop novel small-molecule drugs.
The future directions for research involving 4-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine are multifaceted. On one hand, there is significant interest in expanding its chemical space through library synthesis efforts aimed at identifying more potent and selective derivatives. On the other hand, integrating this scaffold into larger drug-like molecules through fragment-based drug design could lead to innovative therapeutic strategies targeting unmet medical needs. Collaborative efforts between synthetic chemists and biologists will be essential in realizing these goals.
In conclusion,4-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine (CAS No. 1590409-79-2) represents a promising candidate for further exploration in drug discovery programs. Its unique structural features and reactivity make it an attractive intermediate for synthesizing novel therapeutic agents with potential applications across multiple disease areas. As research continues to uncover new biological targets and synthetic methodologies,this compound will undoubtedly play an important role in shaping the future of medicinal chemistry.
1590409-79-2 (4-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine) 関連製品
- 1936732-91-0(2-Pentanone, 1-amino-1-cyclopropyl-4-methyl-)
- 1220017-62-8(N1-(6-Chloro-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride)
- 2097893-46-2(3-(2-bromophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide)
- 1955498-48-2(2-amino-2-(2,5-difluorophenyl)acetic acid hydrochloride)
- 1217838-71-5(Biopterin-d3)
- 70527-57-0(2-(3,5-dimethoxyphenyl)-2-methyloxirane)
- 2137142-22-2(4-nitro-N-(1r,4r)-4-aminocyclohexylbenzene-1-sulfonamide)
- 1026046-70-7(ethyl (2E)-3-[(2-chloro-6-methylphenyl)amino]-2-cyanoprop-2-enoate)
- 900641-35-2(1,2,4-Triazolo[4,3-a]pyrimidine-3-methanamine, 5,7-dimethyl-α-(2-methylpropyl)-)
- 2402831-21-2(7,8-Dimethylquinoline-5-carboxylic acid)




